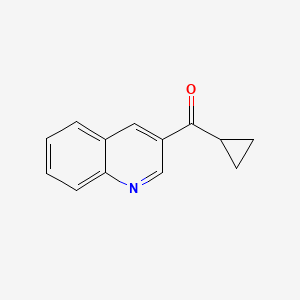

Cyclopropyl(3-quinolinyl)methanone

Description

The Role of Cyclopropane (B1198618) Moieties in Medicinal Chemistry and Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is far more than a simple cycloalkane. Its inherent ring strain and unique electronic properties make it a valuable component in the design of modern pharmaceuticals and a versatile building block in organic synthesis. iris-biotech.de The inclusion of a cyclopropyl (B3062369) group in a molecule can profoundly influence its biological and physical characteristics.

One of the key advantages of incorporating a cyclopropyl moiety is the introduction of conformational rigidity. iris-biotech.deacs.org This rigidity can help to lock a molecule into a bioactive conformation, leading to more favorable binding with its biological target and potentially increasing potency. iris-biotech.deacs.org The three-dimensional nature of the cyclopropane ring also provides inherent structural novelty and can enhance a compound's solubility and metabolic stability. nih.govbohrium.com

In medicinal chemistry, the cyclopropyl group is often used to:

Enhance Metabolic Stability: By replacing metabolically labile groups, such as isopropyl or ethyl groups, the cyclopropyl ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life. iris-biotech.de

Improve Potency and Selectivity: The rigid structure of the cyclopropane ring can orient other functional groups in a precise manner, leading to optimized interactions with a target receptor or enzyme. acs.orgscientificupdate.com This can also reduce off-target effects. scientificupdate.comnih.gov

Serve as an Isosteric Replacement: The cyclopropyl group can act as a bioisostere for other groups, such as a vinyl group or a gem-dimethyl group, offering similar steric bulk but with different electronic and metabolic properties. scientificupdate.com

From a synthetic standpoint, the strained C-C bonds of the cyclopropane ring exhibit enhanced p-character, making them susceptible to ring-opening reactions. scientificupdate.comnih.gov This reactivity has been harnessed in a variety of synthetic transformations to create more complex molecular architectures.

Table 1: Physicochemical Properties Influenced by Cyclopropane Moieties

| Property | Influence of Cyclopropyl Group | Rationale |

|---|---|---|

| Metabolic Stability | Generally Increased | Blocks sites of enzymatic oxidation. iris-biotech.de |

| Potency | Can be Increased | Induces conformational rigidity, optimizing binding. acs.orgscientificupdate.com |

| Solubility | Can be Improved | Introduces three-dimensionality. nih.govbohrium.com |

| Lipophilicity | Can be Reduced | Lower clogP compared to isopropyl or phenyl groups. iris-biotech.de |

| Reactivity | Increased (Ring Strain) | Enables unique synthetic transformations. |

Quinoline (B57606) Scaffolds in Modern Chemical Biology and Drug Discovery

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. wisdomlib.orgnih.gov Its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities underscores its importance. wisdomlib.orgresearchgate.net

Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

Antimalarial

Antibacterial researchgate.net

Anticancer wisdomlib.orgnih.govorientjchem.org

Anti-inflammatory orientjchem.org

Antiviral orientjchem.org

The versatility of the quinoline ring system stems from several factors. Its aromatic nature allows for various types of intermolecular interactions, such as π-π stacking and hydrogen bonding (via the nitrogen atom), which are crucial for binding to biological targets. orientjchem.org Furthermore, the quinoline scaffold is synthetically tractable, allowing for the introduction of a wide range of substituents at various positions to modulate its biological activity and pharmacokinetic properties. nih.govresearchgate.net This synthetic accessibility has enabled the generation of large libraries of quinoline-based compounds for drug discovery campaigns. nih.gov

The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor and a basic center, which can be critical for interactions with biological macromolecules and for influencing the compound's solubility and absorption. wisdomlib.org

Table 2: Notable Drugs Containing a Quinoline Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action (Simplified) |

|---|---|---|

| Chloroquine | Antimalarial | Interferes with heme detoxification in the malaria parasite. researchgate.net |

| Ciprofloxacin | Antibiotic | Inhibits bacterial DNA gyrase and topoisomerase IV. researchgate.net |

| Topotecan | Anticancer | Inhibits topoisomerase I, leading to DNA damage in cancer cells. researchgate.net |

| Montelukast | Anti-inflammatory | Blocks the action of leukotrienes, which are involved in asthma and allergies. |

Significance of the Methanone (B1245722) Functional Group in Compound Reactivity and Bioactivity

The methanone functional group, also known as a carbonyl group or a ketone, is a fundamental component in organic chemistry and plays a pivotal role in the reactivity and bioactivity of many compounds. It consists of a carbon atom double-bonded to an oxygen atom.

The polarity of the carbon-oxygen double bond is a key determinant of its reactivity. The oxygen atom is more electronegative, drawing electron density away from the carbon atom and creating a partial positive charge on the carbon and a partial negative charge on the oxygen. This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. This reactivity is central to a vast number of organic reactions, including nucleophilic addition and condensation reactions.

In terms of bioactivity, the carbonyl group can participate in several important non-covalent interactions with biological targets:

Hydrogen Bonding: The lone pairs of electrons on the carbonyl oxygen can act as hydrogen bond acceptors, forming strong interactions with hydrogen bond donors on proteins and nucleic acids.

Dipole-Dipole Interactions: The inherent dipole of the carbonyl group can engage in favorable electrostatic interactions with polar residues in a binding pocket.

The presence of a methanone linker, as in Cyclopropyl(3-quinolinyl)methanone, serves to connect the cyclopropyl and quinoline moieties. The reactivity of the carbonyl group can be influenced by the nature of the adjacent groups. In this case, the electron-withdrawing nature of the quinoline ring can enhance the electrophilicity of the carbonyl carbon.

Table 3: Common Reactions Involving the Methanone (Ketone) Functional Group

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | A nucleophile attacks the electrophilic carbonyl carbon. |

| Reduction | The carbonyl group is reduced to a secondary alcohol. |

| Wittig Reaction | The carbonyl group is converted to an alkene. |

| Aldol Condensation | Formation of a new carbon-carbon bond via an enolate intermediate. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl(quinolin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(9-5-6-9)11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECKWKUTFLTVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopropyl 3 Quinolinyl Methanone and Its Analogues

Direct Synthetic Routes to the Cyclopropyl(3-quinolinyl)methanone Core Structure

The assembly of the fundamental this compound framework can be approached through the initial formation of the quinoline (B57606) ring system followed by the attachment of the cyclopropyl (B3062369) ketone moiety, or by incorporating the cyclopropyl group at an earlier stage of the quinoline synthesis.

Classical and Contemporary Quinoline Synthesis Approaches

The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. mdpi.comnih.gov Classical methods such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer syntheses remain valuable for accessing a wide range of quinoline derivatives. nih.govdu.edu.egjptcp.comorientjchem.orgpharmaguideline.com These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-ketoesters under acidic or basic conditions. nih.govorientjchem.orgpharmaguideline.com For instance, the Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which can be a versatile route to substituted quinolines. du.edu.egpharmaguideline.com

More contemporary approaches often focus on improving efficiency, functional group tolerance, and environmental friendliness. du.edu.eg Transition-metal-catalyzed reactions, such as those involving palladium, copper, and cobalt, have emerged as powerful tools for C-H activation and annulation strategies to construct the quinoline ring. mdpi.commdpi.com Multicomponent reactions (MCRs) also offer an efficient pathway to complex quinoline structures in a single step, demonstrating high atom economy. rsc.org

The selection of a specific synthetic route depends on the desired substitution pattern on the quinoline ring. For the synthesis of a 3-substituted quinoline like this compound, a Friedländer approach using a 2-aminobenzaldehyde (B1207257) and a β-dicarbonyl compound bearing a cyclopropyl group could be a viable strategy.

Introduction of the Cyclopropyl Moiety in Quinoline Derivatives

The cyclopropyl group is a valuable motif in drug design, often introduced to enhance potency, metabolic stability, and modulate physicochemical properties. iris-biotech.deresearchgate.netscientificupdate.com There are several methods for introducing a cyclopropyl group onto a quinoline scaffold.

One common strategy is the Corey-Chaykovsky reaction , which involves the reaction of a suitable precursor, such as a chalcone, with a sulfur ylide to form the cyclopropane (B1198618) ring. nih.govmarquette.edu For the synthesis of this compound, a 3-cinnamoylquinoline derivative could be subjected to cyclopropanation.

Another widely used method is the Simmons-Smith reaction , which utilizes a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. marquette.eduresearchgate.net A quinoline derivative containing an α,β-unsaturated ketone at the 3-position would be a suitable substrate for this transformation.

Furthermore, the cyclopropyl group can be introduced using building blocks that already contain the three-membered ring. researchgate.net For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be employed to couple a 3-haloquinoline derivative with a cyclopropylboronic acid or a cyclopropylstannane reagent, respectively. Subsequent oxidation of an intermediate could then yield the desired methanone (B1245722).

Synthesis of this compound Derivatives and Analogues

Once the core structure of this compound is obtained, its derivatives and analogues can be synthesized by modifying the quinoline ring, the cyclopropyl moiety, or the methanone carbonyl group.

Functionalization of the Quinoline Ring System

The quinoline ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is influenced by the reaction conditions and the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: Halogenated quinolines can undergo nucleophilic substitution with various nucleophiles, including amines, alkoxides, and thiols, to introduce a wide range of functional groups.

C-H Functionalization: Modern synthetic methods, particularly those catalyzed by transition metals, allow for the direct functionalization of C-H bonds on the quinoline ring. mdpi.comnih.gov This approach provides a highly efficient and atom-economical way to introduce new substituents without the need for pre-functionalized starting materials. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the quinoline nucleus. mdpi.com

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Nitration | HNO₃/H₂SO₄ | C5 and C8 |

| Bromination | Br₂/HBr | C3, C5, C6, C8 |

| C-H Arylation | Aryl halide, Pd catalyst | C2, C4, C8 |

| Amination | Buchwald-Hartwig amination of haloquinolines | Position of the halogen |

Modifications of the Cyclopropyl Moiety

The cyclopropyl group itself can be modified to introduce additional functionality, which can impact the biological activity and pharmacokinetic properties of the molecule. iris-biotech.dehyphadiscovery.com

One approach is the synthesis of analogues with substituted cyclopropyl rings. For example, the introduction of a fluorine atom onto the cyclopropyl ring has been shown to be a valuable modification in the development of fluoroquinolone antibacterials. nih.gov The synthesis of such analogues would typically involve starting with a correspondingly substituted cyclopropanation reagent or a cyclopropyl building block.

Ring-opening reactions of the cyclopropyl group can also lead to novel derivatives. The inherent ring strain of the cyclopropane makes it susceptible to ring-opening under certain conditions, such as treatment with acids or transition metal catalysts, which can lead to the formation of linear or other cyclic structures. researchgate.netnih.gov

| Modification | Synthetic Approach |

| Fluorination | Use of fluorinated cyclopropanating agents |

| Introduction of other substituents | Use of substituted cyclopropyl building blocks in coupling reactions |

| Ring-opening | Acid or transition metal catalysis |

Derivatization at the Methanone Carbonyl Group

The carbonyl group of the methanone linker provides a versatile handle for further derivatization.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a new stereocenter and changes the electronic and steric properties of the molecule.

Reductive Amination: The carbonyl group can be converted to an amine via reductive amination. This involves the formation of an imine or enamine intermediate followed by reduction.

Wittig Reaction: The carbonyl group can be converted to an alkene using a Wittig reagent (a phosphorus ylide). This allows for the introduction of a variety of substituted vinyl groups.

Formation of Heterocycles: The ketone can serve as a starting point for the synthesis of various heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, and reaction with hydroxylamine (B1172632) can lead to isoxazoles.

| Derivatization | Reagents | Resulting Functional Group |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Reductive Amination | Amine, reducing agent | Amine |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Heterocycle Formation | Hydrazine, Hydroxylamine | Pyrazole, Isoxazole |

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues

The creation of chiral this compound analogues with defined stereochemistry presents a significant synthetic challenge. The molecule possesses multiple potential stereocenters: the substituted cyclopropane ring and the carbon atom of the methanone linker. Achieving control over the absolute and relative stereochemistry of these centers requires sophisticated synthetic approaches.

Catalytic Asymmetric Cyclopropanation Strategies

Catalytic asymmetric cyclopropanation is a powerful tool for the enantioselective construction of cyclopropane rings. These methods typically involve the reaction of an alkene with a carbene precursor in the presence of a chiral catalyst. For the synthesis of chiral this compound analogues, a potential strategy would involve the asymmetric cyclopropanation of a 3-vinylquinoline derivative.

Modern catalytic systems, particularly those based on rhodium and copper complexes with chiral ligands, have demonstrated high levels of enantioselectivity in the cyclopropanation of various olefins. For instance, chiral-at-metal Rh(III) complexes have been successfully employed in the [2+1] cyclization of vinyl sulfoxonium ylides with α,β-unsaturated compounds to afford 1,2,3-trisubstituted chiral cyclopropanes with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org While direct application to a 3-vinylquinoline system is not extensively documented, the principles can be extrapolated.

A hypothetical reaction scheme would involve the synthesis of a 3-vinylquinoline precursor, followed by its reaction with a diazo compound in the presence of a chiral catalyst. The choice of catalyst and reaction conditions would be crucial in determining the stereochemical outcome.

Table 1: Examples of Catalytic Asymmetric Cyclopropanation of Alkenes This table presents data from analogous systems to illustrate the potential of the methodology.

| Catalyst System | Alkene Substrate | Diazo Compound | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Rh2(S-DOSP)4 | Styrene | Ethyl diazoacetate | 98:2 | 98% |

| Cu(I)-BOX | 1-Octene | Ethyl diazoacetate | - | 95% |

| Chiral Rh(III) Complex | β,γ-Unsaturated ketoester | Sulfoxonium ylide | >20:1 | up to 99% |

Asymmetric Induction in Quinoline Ring Formation

An alternative approach to controlling the stereochemistry involves the formation of the quinoline ring itself as the stereochemistry-determining step. This can be achieved through various asymmetric methods for quinoline synthesis, where a chiral auxiliary or a chiral catalyst is employed.

One such strategy could involve a chiral auxiliary-mediated synthesis. For example, a chiral amine could be used to form a chiral enamine from a suitable precursor, which then undergoes a cyclization reaction to form the quinoline ring with induced asymmetry. The chiral auxiliary would then be cleaved to yield the chiral quinoline derivative.

Another powerful method is the use of chiral catalysts in reactions that construct the quinoline core. For instance, enantioselective Friedel-Crafts reactions or asymmetric aza-Diels-Alder reactions can be employed to build the quinoline system with high enantiopurity. While specific examples leading directly to 3-substituted quinolines with a chiral cyclopropylmethanone side chain are scarce, the general applicability of these methods suggests their potential.

Control of Stereochemistry at the Methanone Linker

Controlling the stereochemistry at the methanone linker introduces another layer of complexity. This chiral center can be established through several key transformations.

One viable route is the asymmetric addition of a nucleophile to a quinoline-3-carbaldehyde precursor. A chiral cyclopropyl organometallic reagent could be added to the aldehyde in the presence of a chiral ligand or catalyst to induce stereoselectivity. Subsequent oxidation of the resulting secondary alcohol would yield the desired chiral ketone.

Alternatively, a chiral auxiliary attached to the quinoline or the cyclopropyl group could direct the stereochemical outcome of the ketone formation. For example, a chiral oxazolidinone auxiliary could be used to direct the addition of a cyclopropyl Grignard reagent to a 3-quinolinecarboxylic acid derivative.

Table 2: Strategies for Stereocontrol at the Methanone Linker This table outlines potential strategies based on established asymmetric synthesis principles.

| Strategy | Precursor | Reagent/Catalyst | Key Transformation |

| Asymmetric Nucleophilic Addition | Quinoline-3-carbaldehyde | Chiral cyclopropyl organometallic reagent | Formation of a chiral secondary alcohol |

| Chiral Auxiliary Control | 3-Quinolinecarboxylic acid derivative with chiral auxiliary | Cyclopropyl Grignard reagent | Diastereoselective addition to a carbonyl |

| Enantioselective Reduction | Prochiral this compound | Chiral reducing agent (e.g., CBS catalyst) | Asymmetric reduction to a chiral alcohol (followed by separation/inversion if needed) |

The successful stereoselective synthesis of this compound analogues hinges on the careful selection and application of these advanced synthetic methodologies. While direct precedents for the specific target molecule are limited, the wealth of knowledge in asymmetric catalysis and stereocontrolled reactions provides a solid foundation for the development of effective synthetic routes.

Reaction Mechanisms and Mechanistic Investigations of Cyclopropyl 3 Quinolinyl Methanone Transformations

Mechanistic Pathways of Cyclopropanation Reactions for Quinoline (B57606) and Cyclopropyl (B3062369) Precursors

The synthesis of cyclopropyl-containing molecules, including those with a quinoline scaffold, can be achieved through various methods that generate cyclopropane (B1198618) rings. wikipedia.org These processes often involve the reaction of an alkene with a carbene or carbenoid species. The specific mechanistic pathway is highly dependent on the reagents and catalysts employed.

A significant advancement in controlling cyclopropanation reactions has been the development of metalloradical catalysis (MRC). springernature.comresearchgate.net This approach utilizes open-shell metal complexes, such as those of cobalt(II) or iron(III), to activate substrates through a one-electron, homolytic pathway. nih.gov Unlike traditional two-electron, ionic mechanisms, MRC proceeds through metal-stabilized radical intermediates, offering distinct reactivity and selectivity. springernature.comnih.gov

In the context of forming a cyclopropyl quinoline derivative, a plausible MRC pathway would involve the reaction of a quinoline-containing alkene with a diazo compound in the presence of a metalloradical catalyst, such as a cobalt(II)-porphyrin complex. nih.govnih.gov The mechanism is generally understood to be a stepwise radical process:

Homolytic Activation: The cobalt(II) metalloradical catalyst reacts with the diazo compound, leading to the homolytic activation and formation of a key α-Co(III)-alkyl radical intermediate. researchgate.netnih.gov

Radical Addition: This metal-stabilized radical then adds to the alkene precursor (the quinoline derivative). The pocket-like environment of the chiral porphyrin ligand around the metal center helps to govern the trajectory of this addition. nih.gov

Ring Closure: An intramolecular radical substitution (ring closure) follows, which expels the dinitrogen molecule and forms the cyclopropane ring, regenerating the Co(II) catalyst for the next cycle. nih.gov

Recent studies have also established that five-coordinate iron(III) complexes can be potent metalloradical catalysts for these transformations, reacting with diazo compounds via a similar stepwise radical mechanism. springernature.comresearchgate.net Computational studies, including Density Functional Theory (DFT) calculations, have supported the favorability of this metal-bound radical mechanism over a free radical pathway, highlighting the potential for controlling reaction diversity and stereoselectivity. rsc.org

Table 1: Key Stages in Metalloradical-Catalyzed Cyclopropanation

| Stage | Description | Key Intermediate |

| Catalyst Activation | The metalloradical catalyst (e.g., Co(II) or Fe(III) complex) engages the diazo compound. | - |

| Radical Formation | Homolytic activation of the diazo compound forms a metal-stabilized alkyl radical. | α-Metallo-alkyl radical |

| Alkene Addition | The radical intermediate adds across the double bond of the alkene substrate. | γ-Metallo-alkyl radical |

| Ring Closure | Intramolecular substitution occurs, forming the cyclopropane ring and regenerating the catalyst. | Cyclopropyl product |

Stereochemical Outcomes of Cyclopropanation Reactions

Controlling the stereochemistry of cyclopropanation is critical for synthesizing specific isomers of chiral molecules like cyclopropyl(3-quinolinyl)methanone. The stereochemical outcome—both diastereoselectivity and enantioselectivity—is heavily influenced by the catalyst and reaction conditions.

The addition of carbenes or carbenoids to alkenes is typically a stereospecific syn-addition, meaning the geometry of the starting alkene is preserved in the resulting cyclopropane. wikipedia.org For example, a cis-alkene will yield a cis-substituted cyclopropane.

For achieving high enantioselectivity, chiral catalysts are employed. In metalloradical catalysis, D₂-symmetric chiral amidoporphyrins have proven to be highly effective ligands. nih.govnih.gov These ligands create a precisely defined chiral pocket around the metal center, which effectively differentiates between the two prochiral faces of the incoming alkene, leading to the preferential formation of one enantiomer.

Another widely used method is the Michael-initiated ring closure (MIRC), where stereoselectivity is achieved using chiral phase-transfer catalysts, often derived from Cinchona alkaloids. rsc.org These catalysts guide the nucleophilic attack and subsequent cyclization to produce cyclopropanes with high enantiomeric excess. rsc.org The inherent chirality in either the substrate or the nucleophile can also be used to control the diastereoselectivity of the final product. rsc.org

Table 2: Factors Influencing Stereochemical Control in Cyclopropanation

| Factor | Influence on Stereochemistry | Example |

| Substrate Geometry | Determines the relative stereochemistry (cis/trans) of the cyclopropane ring due to syn-addition. | A cis-alkene yields a cis-disubstituted cyclopropane. |

| Chiral Catalyst | Induces enantioselectivity by creating a chiral environment for the reaction. | Cobalt(II) complexes with D₂-symmetric chiral porphyrins. nih.gov |

| Chiral Auxiliary | A chiral group attached to the substrate directs the approach of the reagent. | Use of a chiral Michael acceptor in MIRC reactions. rsc.org |

| Reaction Conditions | Solvent, temperature, and additives can fine-tune diastereo- and enantioselectivity. | Varying solvent polarity can alter the transition state energies. nih.gov |

Reactivity Profiles of the Methanone (B1245722) Carbonyl Group

The methanone carbonyl group (C=O) in this compound is a key site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. tib.eu Its reactivity is modulated by the electronic properties of the adjacent quinoline and cyclopropyl rings. The quinoline ring, being an electron-withdrawing heteroaromatic system, enhances the electrophilicity of the carbonyl carbon.

The carbonyl group can undergo a variety of characteristic reactions:

Nucleophilic Addition: Nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is the fundamental step in reactions with reagents like Grignard reagents or organolithium compounds.

Reduction: The carbonyl group can be reduced to a secondary alcohol—cyclopropyl(3-quinolinyl)methanol—using hydride-based reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. tib.eu

Formation of Imines and Related Derivatives: Reaction with primary amines leads to the formation of imines (Schiff bases), a process that can be relevant in the synthesis of more complex heterocyclic systems. organic-chemistry.org

The proximity of the cyclopropyl ring can also influence reactions. For instance, under certain conditions, a reaction initiated at the carbonyl might be followed by a rearrangement involving the strained three-membered ring.

Ring-Opening and Rearrangement Mechanisms of the Cyclopropyl Moiety

The cyclopropyl group in cyclopropyl ketones is a "donor-acceptor" cyclopropane, activated by the adjacent electron-withdrawing ketone. rsc.org This activation, combined with the inherent high ring strain (approximately 27 kcal/mol), makes the cyclopropane susceptible to ring-opening reactions under various conditions, including thermal, photochemical, or catalytic activation. rsc.orgresearchgate.net

Several mechanistic pathways for ring-opening have been identified:

Acid-Catalyzed Ring-Opening: In the presence of Brønsted or Lewis acids, the carbonyl oxygen is protonated or coordinated, which further polarizes the molecule. This facilitates the cleavage of one of the distal cyclopropyl C-C bonds, leading to a homoenolate or a related carbocationic intermediate that can be trapped by nucleophiles. acs.org

Photochemical Rearrangement: Upon UV irradiation, aryl cyclopropyl ketones can undergo ring-opening to form a 1,3-diradical or a distonic radical anion intermediate. nih.gov This intermediate can then react with an alkene in a [3+2] cycloaddition to form cyclopentane (B165970) derivatives. nih.gov

Reductive Cleavage: Treatment with dissolving metals, such as lithium in liquid ammonia, can lead to the formation of a radical anion. ed.ac.uk This species can undergo ring-opening to give a more stable enolate radical, which is then further reduced. The direction of ring cleavage (which C-C bond breaks) is influenced by the substituents on the cyclopropane ring. ed.ac.uk

Lewis Base-Mediated Rearrangement: Nucleophilic Lewis bases, such as phosphines, can attack the cyclopropyl ring in a conjugate addition-like fashion, inducing a cascade of ring-opening and recyclization to form new carbocyclic or heterocyclic structures. acs.org

Cloke-Wilson Rearrangement: This thermal or acid-catalyzed rearrangement involves the conversion of cyclopropyl ketones into dihydrofurans. The mechanism proceeds through the opening of the cyclopropane ring to form a zwitterionic intermediate, which then cyclizes. rsc.org

Quantum Chemical Investigations of Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex mechanisms of reactions involving this compound. rsc.org These computational studies provide deep insights into reaction pathways, the stability of intermediates, and the structures of transition states that are often difficult to observe experimentally. researchgate.net

For the cyclopropanation reaction , DFT calculations can:

Compare the energy barriers of different mechanistic proposals, such as stepwise radical versus concerted pathways. researchgate.net

Explain the origins of stereo- and regioselectivity by calculating the energies of competing transition states leading to different products. researchgate.net

Characterize the electronic structure of key intermediates, such as the metallo-alkyl radicals in MRC, confirming their nature and reactivity. nih.gov

For ring-opening reactions , quantum chemical investigations can:

Map the potential energy surface of the reaction, identifying the lowest energy path from reactant to product. nih.gov

Determine whether intermediates are zwitterionic, diradical, or carbocationic in nature. rsc.org

Predict how substituents on the quinoline or cyclopropyl rings will affect the activation energy and the outcome of the reaction.

These computational models are often used in conjunction with experimental results, such as kinetic studies and product analysis, to build a comprehensive and validated understanding of the reaction mechanism. researchgate.net

Table 3: Applications of Quantum Chemistry in Mechanistic Studies

| Area of Investigation | Information Provided by Quantum Calculations |

| Reaction Pathways | Elucidation of stepwise vs. concerted mechanisms; identification of intermediates. researchgate.net |

| Transition States | Determination of the structure and energy (activation barrier) of transition states. |

| Reaction Energetics | Calculation of reaction enthalpies and free energies to predict feasibility. |

| Stereoselectivity | Rationalization of observed diastereo- and enantioselectivity by comparing transition state energies. |

| Intermediate Characterization | Analysis of the electronic nature (e.g., radical, ionic) of transient species. rsc.org |

Structure Activity Relationship Sar and Structural Biology of Cyclopropyl 3 Quinolinyl Methanone Analogues

Elucidation of Key Structural Elements for Bioactivity

Contribution of the Quinoline (B57606) Heterocycle to Pharmacological Profiles

The quinoline scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, found in a wide array of natural and synthetic compounds with diverse biological activities. nih.govbiointerfaceresearch.comrsc.orgnih.govresearchgate.net Its presence in a molecule can significantly influence the pharmacological profile through various mechanisms. The aromatic nature and the presence of a nitrogen atom allow for a range of interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.gov

The quinoline ring system is a common feature in drugs with a variety of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents. nih.govbiointerfaceresearch.comnih.gov This broad spectrum of activity underscores the versatility of the quinoline nucleus as a pharmacophore. nih.gov The specific biological activity of a quinoline derivative is often dictated by the nature and position of its substituents. nih.gov In the context of Cyclopropyl(3-quinolinyl)methanone analogues, the quinoline moiety serves as the foundational scaffold, orienting the other functional groups for optimal interaction with their biological target. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand in a receptor's binding pocket.

Role of the Cyclopropyl (B3062369) Moiety in Ligand-Target Interactions

The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug design due to its unique structural and electronic properties. iris-biotech.deacs.orgscientificupdate.comnih.gov Its rigid and strained nature can confer a specific conformation to a molecule, which can be advantageous for binding to a target receptor by reducing the entropic penalty upon binding. iris-biotech.deacs.orgnih.gov This conformational constraint helps to position other pharmacophoric groups in a defined orientation for optimal interaction with the binding site. iris-biotech.de

The cyclopropyl ring is often used as a bioisosteric replacement for other groups, such as isopropyl or phenyl moieties, to fine-tune a compound's properties. iris-biotech.dedomainex.co.uk It can enhance metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. iris-biotech.de For instance, replacing an N-ethyl group with an N-cyclopropyl group can prevent CYP450-mediated oxidation. iris-biotech.de Furthermore, the cyclopropyl fragment can influence a molecule's lipophilicity, potentially improving its pharmacokinetic profile. iris-biotech.de In the case of this compound analogues, the cyclopropyl moiety likely plays a key role in orienting the molecule within the active site of its biological target and may contribute to enhanced potency and metabolic stability. acs.orgnih.gov

Significance of the Methanone (B1245722) Linker in Molecular Recognition

The methanone (or ketone) linker serves as a crucial bridge connecting the quinoline heterocycle and the cyclopropyl moiety. This linker is not merely a passive spacer but actively participates in molecular recognition. The carbonyl group of the methanone is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors in a receptor's active site. This interaction can be a key determinant of binding affinity and selectivity.

SAR Studies on Quinoline Derivatives with Cyclopropyl Substituents

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For quinoline derivatives with cyclopropyl substituents, these studies involve systematically modifying the structure and assessing the impact on a specific biological endpoint.

Substituent Effects on Biological Activity

The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents on the quinoline ring. nih.gov The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrophobic or hydrophilic—can have a profound impact on the compound's potency and selectivity. nih.gov

For instance, in a series of quinoline derivatives, the presence of a substituent at the 3-position of the quinoline ring was found to be critical for antagonist potency against the α2C-adrenoceptor. acs.orgresearchgate.net In other studies on quinoline-based anticancer agents, the introduction of specific substituents on the quinoline nucleus was shown to enhance their inhibitory activity. nih.gov

While specific SAR data for this compound is not extensively available, general principles from related quinoline derivatives can be extrapolated. The following table illustrates hypothetical substituent effects on the quinoline ring that could influence biological activity, based on general SAR principles for quinoline compounds.

| Position of Substituent on Quinoline Ring | Type of Substituent | Potential Effect on Bioactivity |

|---|---|---|

| C2 | Electron-withdrawing group (e.g., -CF3) | May enhance activity by altering electronic properties. |

| C4 | Small, hydrophobic group (e.g., -CH3) | Could improve binding affinity through hydrophobic interactions. |

| C6 | Halogen (e.g., -Cl, -F) | Can modulate lipophilicity and electronic distribution, often leading to increased potency. |

| C7 | Methoxy group (-OCH3) | May enhance activity through hydrogen bonding or by altering solubility. |

| C8 | Hydroxyl group (-OH) | Could introduce a key hydrogen bonding interaction with the target. |

Positional Isomerism and Activity

The position of substituents on the quinoline ring can have a dramatic effect on biological activity. nih.gov Even a subtle shift in the location of a functional group can lead to a significant change in potency or selectivity, as it can alter the molecule's ability to fit into the binding site of its target. nih.gov

For example, studies on positional isomers of quinoline derivatives have shown that moving a substituent from one position to another can result in a complete loss or a significant enhancement of activity. nih.gov In the context of quinoline carboxamides, the position of the carboxamide group has been shown to be a critical determinant of their anticancer potency. nih.gov

In the case of this compound, the attachment of the cyclopropylmethanone group at the 3-position is a defining feature. Moving this group to other positions on the quinoline ring, such as the 2-, 4-, or 8-position, would likely result in analogues with vastly different pharmacological profiles. This is because the spatial arrangement of the key pharmacophoric elements—the quinoline nitrogen, the methanone carbonyl, and the cyclopropyl ring—would be altered, leading to different interactions with the biological target.

The following table outlines the potential impact of positional isomerism of the acyl group on the quinoline ring.

| Isomer | Potential Impact on Bioactivity |

|---|---|

| Cyclopropyl(2-quinolinyl)methanone | The proximity of the acyl group to the quinoline nitrogen could lead to different intramolecular interactions and a distinct binding mode compared to the 3-substituted isomer. |

| Cyclopropyl(4-quinolinyl)methanone | This isomer might exhibit different steric and electronic properties, potentially leading to altered target selectivity or potency. |

| Cyclopropyl(8-quinolinyl)methanone | The acyl group at this position would be in a different spatial orientation relative to the rest of the molecule, likely resulting in a unique pharmacological profile. |

Computational SAR Modeling and Predictive Approaches

The exploration of the chemical space around the this compound scaffold has been significantly accelerated by computational methodologies. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide profound insights into the structural requirements for biological activity, guiding the rational design of novel analogues with enhanced potency and selectivity.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Studies

While specific 3D-QSAR studies on this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on structurally related quinoline-3-carboxamide (B1254982) analogues. These analogues share the critical quinoline-3-yl core, and the computational models developed for them offer a predictive framework for understanding the SAR of related compounds.

One such study on quinoline-3-carboxamide derivatives as inhibitors of the Ataxia Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway, highlights the utility of these models. mdpi.com The developed 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have demonstrated good predictive power. nih.gov

For instance, CoMFA models for quinazoline-4(3H)-one analogs as EGFR inhibitors, which share structural similarities with quinolines, have shown a squared correlation coefficient (R²) of 0.855 and a cross-validated correlation coefficient (Q²) of 0.570. nih.gov The corresponding CoMSIA model for the same series yielded even more robust statistics with an R² of 0.895 and a Q² of 0.599. nih.gov These statistical values indicate a strong correlation between the structural features of the compounds and their biological activity, as well as the good predictive ability of the models. nih.gov

The contour maps generated from these models provide a visual representation of the SAR, indicating regions where modifications to the molecule are likely to enhance or diminish activity. For example, in the CoMSIA model for quinazoline-4(3H)-one analogs, the analysis of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields can guide the placement of substituents to optimize interactions with the target protein. nih.gov

Molecular Docking and Dynamic Simulations

Molecular docking studies have been instrumental in elucidating the binding modes of quinoline-3-carboxamide analogues within the active sites of their target proteins. For the ATM kinase inhibitors, docking studies revealed that the quinoline nitrogen is crucial for binding to the hinge region of the kinase, acting as a competitive inhibitor of ATP. mdpi.com

A study on a series of quinoline-3-carboxamide derivatives demonstrated their selectivity towards ATM kinase over other related kinases like ATR and DNA-PKcs. mdpi.com The docking scores, which are a measure of the binding affinity, can be used to rank potential inhibitors and prioritize them for synthesis and biological evaluation.

To further validate the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are often employed. For a potent quinoline-3-carboxamide inhibitor (compound 6f in the study), MD simulations of its complex with ATM kinase showed that the secondary structure of the protein remained stable throughout the simulation, confirming a stable binding mode. mdpi.com

The following table summarizes the docking scores of selected quinoline-3-carboxamide analogues against various kinases, illustrating the predictive power of these computational approaches in assessing both potency and selectivity.

| Compound | ATM Docking Score (kcal/mol) | ATR Docking Score (kcal/mol) | DNA-PKcs Docking Score (kcal/mol) |

| 6b | -8.5 | -7.9 | -8.2 |

| 6f | -9.2 | -8.1 | -8.7 |

| KU60019 (Reference) | -10.1 | -9.5 | -9.8 |

Data sourced from a study on quinoline-3-carboxamides (B1200007) as potential ATM kinase inhibitors. mdpi.com Higher negative values indicate stronger predicted binding affinity.

These computational approaches, by providing a detailed understanding of the molecular interactions between ligands and their targets, are invaluable tools in the drug discovery process. They enable the rational design of novel analogues of this compound with improved therapeutic potential.

Pre Clinical Investigation of Biological Targets and Mechanistic Pathways of Cyclopropyl 3 Quinolinyl Methanone Analogues

Target Identification and Validation Methodologies for Cyclopropyl(3-quinolinyl)methanone Analogues

The initial stages of pre-clinical research for novel compounds like this compound analogues involve the critical steps of identifying and validating their molecular targets. This process relies on a combination of computational and experimental strategies to pinpoint the specific biomolecules with which these compounds interact to elicit a biological response.

Methodologies for target deconvolution can be broadly categorized into chemical probe-based methods and indirect methods. Chemical probe-based approaches, such as affinity pulldown and photoaffinity labeling, involve modifying the ligand of interest to "fish out" its protein target from cellular extracts. Indirect methods, including resistance screening and chemogenomic profiling, identify targets by observing cellular responses to the compound.

Biochemical Assay Development for Target Engagement

Once a potential target is identified, biochemical assays are developed to confirm direct interaction and to quantify the potency of the analogues. These assays are crucial for establishing a direct structure-activity relationship (SAR).

For enzyme targets, these assays often measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. For instance, in the case of HMG-CoA reductase , a key enzyme in cholesterol biosynthesis, a common biochemical assay is based on the spectrophotometric measurement of the decrease in absorbance as NADPH is oxidized during the conversion of HMG-CoA to mevalonate (B85504). rsc.orgnih.gov Such assays are adaptable to high-throughput screening formats, allowing for the rapid evaluation of numerous analogues. rsc.org

For kinase targets like Transforming Growth Factor-Beta Receptor 1 Kinase (TGF-βR1) , flashplate-based assays are frequently employed. nih.gov These assays typically use a purified, tagged kinase domain and a corresponding substrate, measuring the transfer of a radiolabeled phosphate (B84403) group to the substrate as an indicator of kinase activity. nih.gov

Cellular Assay Systems for Functional Activity

While biochemical assays confirm target engagement, cellular assays are essential to determine if this interaction translates into a functional effect within a biological system. These assays provide a more physiologically relevant context by assessing the compound's activity in living cells.

For inhibitors of HMG-CoA reductase, cellular assays can involve established mammalian cell lines such as the human hepatic-derived HepG2 cells. nih.govnih.gov The functional activity of inhibitors can be determined by measuring their impact on cellular processes like proliferation or by quantifying the levels of downstream products using techniques like liquid chromatography-mass spectrometry. nih.gov

In the context of TGF-βR1 inhibition, a common cellular assay measures the phosphorylation of downstream signaling molecules like SMAD2/3. nih.gov Another approach is the use of a luciferase reporter assay, where the expression of luciferase is placed under the control of a TGF-β responsive promoter. Inhibition of TGF-βR1 leads to a quantifiable reduction in luciferase activity. nih.gov For inhibitors of Dihydroorotate Dehydrogenase (DHODH), cellular assays can assess impacts on viral replication, cell proliferation, or cell cycle progression. nih.gov

Enzyme Inhibition Studies and Mechanism of Action

A significant focus of the pre-clinical investigation of this compound analogues has been their potential to inhibit various key enzymes involved in critical metabolic and signaling pathways.

Inhibition of Key Metabolic Enzymes

Analogues based on the quinoline (B57606) scaffold, particularly those incorporating a cyclopropyl (B3062369) group, have demonstrated potent inhibitory activity against several important enzymes.

Methionine Aminopeptidase (MetAP): This class of metalloenzymes is essential for protein maturation, making them a target for anti-infective and anti-cancer agents. nih.gov Quinolinyl sulfonamides have been identified as potent inhibitors of Escherichia coli MetAP. nih.gov X-ray crystallography has revealed that these inhibitors can form a metal complex with the H79 residue in the enzyme's active site, a mechanism that is dependent on the concentration of metal ions. nih.gov There are two human isoforms, MetAP-1 and MetAP-2, and achieving selectivity is a key challenge in developing inhibitors. nih.govmedchemexpress.com

FAS-II enzymes: The bacterial fatty acid synthesis (FAS-II) pathway is distinct from the human FAS-I system, making its enzymes attractive targets for the development of new antibacterial drugs. nih.gov While several inhibitors of FAS-II enzymes, such as thiolactomycin (B1682310) and platensimycin, have been identified, a direct inhibitory link for this compound analogues has not been prominently established in the reviewed literature, suggesting an area for future investigation.

HMG-CoA reductase: This is the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. nih.gov A series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives have been synthesized and evaluated for their HMG-CoA reductase inhibitory activity. nih.gov Within this series, the presence of a cyclopropyl group on the 2-position of the quinoline ring was found to confer the greatest potency. nih.gov

Dihydroorotate Dehydrogenase (DHODH): This enzyme catalyzes a key step in the de novo pyrimidine (B1678525) biosynthesis pathway and is a validated target for immunosuppressive and anti-proliferative agents. nih.govnih.gov The introduction of a cyclopropyl group into certain inhibitor scaffolds has been shown to improve the inhibition of virus replication, a process dependent on host cell pyrimidine pools. nih.gov Furthermore, a structure-guided approach to developing quinoline-based DHODH inhibitors has led to the discovery of potent analogues. nih.gov

Transforming Growth Factor-Beta Receptor 1 Kinase (TGF-βR1): The TGF-β signaling pathway is involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer and fibrosis. plos.org The TGF-βR1 kinase is a key mediator of this pathway. Structure-activity relationship studies have revealed that the introduction of a cyclopropyl group can be optimal for the activity of certain classes of TGF-βR1 inhibitors. nih.gov

Table 1: Summary of Enzyme Inhibition by this compound Analogues and Related Structures This table is interactive. You can sort and filter the data.

| Enzyme Target | Compound Class | Key Findings | Reference(s) |

|---|---|---|---|

| Methionine Aminopeptidase (MetAP) | Quinolinyl sulfonamides | Potent inhibition of E. coli MetAP through metal complex formation in the active site. | nih.gov |

| HMG-CoA Reductase | Quinolines with a cyclopropyl group | The cyclopropyl group at the 2-position of the quinoline ring significantly enhances inhibitory potency. | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Cyclopropyl-containing inhibitors and quinoline-based analogues | The cyclopropyl group can improve antiviral activity; quinoline scaffold provides a basis for potent inhibitors. | nih.govnih.gov |

| Transforming Growth Factor-Beta Receptor 1 Kinase (TGF-βR1) | Cyclopropyl-substituted inhibitors | The cyclopropyl group can be an optimal substituent for inhibitory activity. | nih.gov |

Allosteric Modulation Mechanisms

Beyond direct competitive inhibition at the active site, some analogues may exert their effects through allosteric modulation. This involves binding to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's catalytic activity.

For HMG-CoA reductase, there is evidence for allosteric inhibition by certain classes of compounds. rsc.orgnih.gov This mechanism offers an alternative strategy for modulating enzyme activity that may have different pharmacological consequences compared to competitive inhibition. While not yet specifically demonstrated for this compound analogues, the potential for allosteric modulation of their targets, including cytochrome P450 enzymes which can be allosterically modulated by their redox partners, represents an important area of investigation. nih.gov

Modulation of Cellular Pathways and Signaling Networks

The inhibition of key enzymes by this compound analogues can have profound effects on downstream cellular pathways and signaling networks.

Inhibition of HMG-CoA reductase not only affects cholesterol biosynthesis but also modulates signaling pathways that rely on isoprenoid intermediates. For example, HMG-CoA reductase inhibitors have been shown to enhance the expression of inducible nitric oxide synthase (iNOS) in vascular smooth muscle cells through the inhibition of the Rho/Rho kinase pathway. nih.gov Additionally, they can increase the number of endothelial progenitor cells via the PI 3-kinase/Akt pathway. nih.gov

Inhibitors of DHODH can induce cell cycle arrest, particularly at the S phase, and trigger programmed cell death (apoptosis) in cancer cells. nih.gov The anti-proliferative effects of DHODH inhibition are linked to the depletion of the pyrimidine nucleotide pool, which is essential for DNA and RNA synthesis. nih.govnih.gov This can also lead to the activation of the AMPK-Ulk1 axis, a key regulator of autophagy. nih.gov

The TGF-β signaling pathway is complex, involving both canonical (Smad-dependent) and non-canonical pathways. nih.govebi.ac.uk TGF-βR1 kinase inhibitors can block the phosphorylation of Smad2 and Smad3, preventing their translocation to the nucleus and subsequent regulation of target gene transcription. plos.org Non-canonical pathways that can be modulated include the PI3-AKT, ERK/MAPK, and TAK1 signaling cascades. nih.govijbs.com By inhibiting TGF-βR1, analogues can influence a wide range of cellular processes, including cell proliferation, differentiation, and the production of extracellular matrix proteins. plos.orgnih.gov For instance, pharmacological inhibition of the TβRI kinase has been shown to have both anabolic and anti-catabolic effects on bone by increasing osteoblast differentiation and bone formation while reducing osteoclast numbers and bone resorption. plos.org

Apoptosis Induction in Cell Models

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research into this compound analogues has explored their potential to trigger this process in cancer cell lines. While specific studies on this compound itself in this context are not widely available in the public domain, the broader class of quinoline derivatives has shown promise. For instance, studies on various quinoline-based compounds have demonstrated apoptosis induction through pathways involving caspase activation and regulation of pro- and anti-apoptotic proteins. The presence of the cyclopropyl group is hypothesized to enhance the lipophilicity and cell permeability of the molecule, potentially leading to more effective engagement with intracellular targets that initiate apoptosis. Further investigation is required to elucidate the precise mechanisms by which this compound analogues may induce apoptosis and to identify the specific cell models in which this effect is most pronounced.

Receptor Agonism/Antagonism

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. Analogues of this compound have been investigated for their ability to act as either agonists or antagonists at various receptors, including metabotropic glutamate (B1630785) receptor 1 (mGluR1) and the farnesoid X receptor (FXR).

Metabotropic Glutamate Receptor 1 (mGluR1): This receptor is involved in modulating synaptic transmission and plasticity in the central nervous system, and its dysregulation has been implicated in various neurological and psychiatric disorders. The quinoline core is a known scaffold for developing mGluR1 antagonists. The incorporation of a cyclopropyl group can influence the conformational flexibility of the molecule, potentially leading to a more favorable binding orientation within the receptor's active site. This can result in enhanced antagonist potency and selectivity.

Farnesoid X Receptor (FXR): FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Agonism of FXR has emerged as a therapeutic strategy for conditions such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis. The development of non-steroidal FXR agonists is an active area of research. The unique physicochemical properties conferred by the cyclopropyl moiety can contribute to improved pharmacokinetic profiles and receptor engagement for FXR agonists based on the quinoline scaffold.

In Vitro Antimicrobial and Anti-Parasitic Activity Profiles

The quinoline ring is a well-established pharmacophore in the development of antimicrobial and anti-parasitic agents. The addition of a cyclopropyl group to the quinoline core in this compound and its analogues has been explored to enhance their efficacy against various pathogens.

Tuberculosis remains a significant global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. Quinolines have historically been a source of antitubercular drugs. The lipophilic nature of the cyclopropyl group can facilitate the penetration of the mycobacterial cell wall, which is a major barrier to drug entry. This enhanced penetration can lead to higher intracellular concentrations of the drug, potentially resulting in improved activity against M. tuberculosis. Research in this area focuses on synthesizing and evaluating novel cyclopropyl-quinoline derivatives to identify compounds with potent antitubercular activity and favorable safety profiles.

Malaria, caused by Plasmodium parasites, is another major infectious disease for which new treatments are urgently needed, particularly due to the spread of drug resistance. The 4-aminoquinoline (B48711) scaffold is the basis for several widely used antimalarial drugs, including chloroquine. The quinoline ring system is known to interfere with heme detoxification in the parasite. It is postulated that the cyclopropyl group in analogues of this compound can modulate the compound's electronic properties and steric interactions within the parasite's food vacuole, potentially leading to enhanced antimalarial potency. In vitro studies against various strains of Plasmodium falciparum are crucial to determine the efficacy of these compounds.

Beyond their potential antitubercular and antimalarial effects, this compound analogues have been investigated for a broader spectrum of antimicrobial activities.

Antibacterial Activity: The quinoline core is a key component of fluoroquinolone antibiotics. While this compound is not a fluoroquinolone, the fundamental quinoline structure provides a basis for antibacterial activity. The cyclopropyl group can influence the compound's ability to inhibit bacterial DNA gyrase and topoisomerase IV, key enzymes involved in bacterial DNA replication.

Antifungal Activity: The development of new antifungal agents is critical to combat the rising incidence of fungal infections. The planar nature of the quinoline ring system allows for potential intercalation into fungal DNA, while the cyclopropyl group can enhance its lipophilicity, aiding in its passage through the fungal cell membrane.

Insecticidal Activity: Certain quinoline derivatives have demonstrated insecticidal properties. The neurotoxic potential of quinolines, possibly through interaction with insect-specific receptors or ion channels, is an area of investigation. The cyclopropyl moiety can impact the compound's binding affinity and metabolic stability in insects, potentially enhancing its insecticidal effects.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Cyclopropyl 3 Quinolinyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR for Structural Fingerprinting

A ¹H NMR spectrum would provide crucial information about the electronic environment of the protons in the molecule. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the cyclopropyl (B3062369) group. The aromatic region would display a complex pattern for the seven quinoline protons. The cyclopropyl protons would appear in the aliphatic region, typically as multiplets due to complex spin-spin coupling.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum would identify all unique carbon environments in the molecule. Thirteen distinct signals would be expected: ten for the quinoline ring carbons, one for the carbonyl carbon (C=O), and two for the cyclopropyl ring carbons (one methine and one methylene). The carbonyl carbon would be the most downfield-shifted signal.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the quinoline and cyclopropyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for identifying long-range (2-3 bond) correlations between protons and carbons. This would definitively link the cyclopropyl group to the carbonyl carbon and the carbonyl group to the C3 position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would show through-space correlations between protons, which can help to confirm the spatial arrangement of the substituents.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and formula of a compound and can reveal structural details through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Determination

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₁₃H₁₁NO, by distinguishing it from other possible formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Identification

In MS/MS analysis, the molecular ion is isolated and fragmented to produce a characteristic pattern of daughter ions. For Cyclopropyl(3-quinolinyl)methanone, key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to the loss of the cyclopropyl radical (•C₃H₅) or the entire cyclopropanecarbonyl group. The fragmentation of the quinoline ring itself would also produce diagnostic ions. This fragmentation data is invaluable for confirming the structure and can be used to identify metabolites in biological studies by looking for characteristic fragment ions.

Although the principles of these analytical techniques are well understood and their application to related structures is documented, the specific research findings and data tables for this compound itself remain elusive. Further research involving the synthesis and subsequent detailed spectroscopic analysis of this compound would be required to generate the specific data necessary for a complete structural characterization.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features: the quinoline ring, the carbonyl group, and the cyclopropyl ring.

Detailed analysis of the spectrum would reveal strong, characteristic peaks. The most prominent of these is the carbonyl (C=O) stretching vibration, which, due to conjugation with the aromatic quinoline system, is anticipated in the range of 1680-1700 cm⁻¹. The aromatic quinoline ring itself would be identified by a series of absorptions, including C=C and C=N stretching vibrations typically found between 1500 and 1600 cm⁻¹, and C-H stretching vibrations for the aromatic protons appearing above 3000 cm⁻¹. The presence of the cyclopropyl group is confirmed by the characteristic C-H stretching vibrations of the strained ring, which typically appear at a relatively high frequency (around 3050-3100 cm⁻¹) and a "ring breathing" mode near 1020 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050-3100 | C-H Stretch | Cyclopropyl Ring |

| 3000-3100 | C-H Stretch | Quinoline (Aromatic) |

| 1680-1700 | C=O Stretch | Aryl Ketone (Conjugated) |

| 1500-1600 | C=C and C=N Stretch | Quinoline Ring |

| ~1020 | Ring Breathing | Cyclopropyl Ring |

This table is based on characteristic frequencies for similar functional groups and compounds. nist.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture. For this compound, high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the primary methods used to assess purity and, in the case of HPLC, for preparative isolation.

HPLC is a technique used to separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. It is the gold standard for determining the purity of non-volatile organic compounds. A small sample of this compound dissolved in a suitable solvent is injected into the HPLC system. As the mobile phase carries the sample through the column, the compound interacts with the stationary phase. The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under a specific set of conditions.

For the analysis of this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. researchgate.net The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak at a consistent retention time is indicative of a high-purity sample. By adjusting the scale of the separation, HPLC can also be used as a preparative technique to isolate the pure compound from synthesis byproducts or starting materials.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Water researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode-Array Detector (DAD) at ~230 nm oup.com |

| Column Temperature | 30 °C |

These parameters represent a typical starting point for method development for quinoline derivatives. researchgate.netoup.comresearchgate.net

GC-MS combines two powerful analytical techniques to separate and identify volatile and semi-volatile compounds. The sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows a pattern of fragments based on their mass-to-charge (m/z) ratio, which serves as a molecular fingerprint.

For this compound, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (197.23 g/mol ). The fragmentation pattern is predictable based on the structure. Key fragmentation pathways include alpha-cleavage at the bonds adjacent to the carbonyl group. libretexts.org This would lead to two primary acylium ions: one from the loss of the cyclopropyl radical (m/z 156, [M-C₃H₅]⁺) and another from the loss of the quinolinyl radical (m/z 69, [C₃H₅CO]⁺). Further fragmentation of the quinoline-containing ion (m/z 156) would likely involve the loss of carbon monoxide (CO) to yield a quinolinyl cation fragment at m/z 128. The base peak could be any of these fragments depending on their relative stability. whitman.edu

Table 3: Predicted GC-MS Fragmentation Pattern for this compound

| m/z | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 197 | [C₁₃H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 156 | [C₁₀H₆NO]⁺ | ∙C₃H₅ (Cyclopropyl radical) |

| 128 | [C₉H₆N]⁺ | ∙C₃H₅ and CO |

| 69 | [C₄H₅O]⁺ | ∙C₉H₆N (Quinolinyl radical) |

This table is based on established fragmentation patterns for aromatic ketones and cyclic ketones. libretexts.orgwhitman.eduyoutube.com

X-ray Crystallography for Absolute Configuration Determination

The crystal is mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, crystallographers can calculate an electron density map of the molecule. This map is then used to build a detailed 3D model of the atomic structure. researchgate.net

For a non-centrosymmetric crystal structure, this technique can also determine the absolute configuration of chiral molecules. While this compound itself is not chiral, the introduction of stereocenters in derivatives would make this aspect critical. The analysis yields precise crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). This data provides the absolute structural proof of the compound's connectivity and conformation in the solid state.

Table 4: Representative Data Obtained from an X-ray Crystallography Experiment

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal (e.g., Monoclinic, Triclinic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit of the crystal. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table illustrates the type of data generated from a single-crystal X-ray diffraction experiment. Specific values are determined for each unique crystal structure. researchgate.net

Computational Chemistry and Theoretical Studies of Cyclopropyl 3 Quinolinyl Methanone

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are instrumental in predicting the three-dimensional structure and stability of Cyclopropyl(3-quinolinyl)methanone.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic characteristics of this compound, which are fundamental to its chemical behavior. nih.gov

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic properties of a molecule are largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For quinoline (B57606) itself, DFT calculations have been used to determine these energies, indicating that charge transfer can occur within the molecule. scirp.org In this compound, the presence of the electron-withdrawing carbonyl group and the aromatic quinoline ring influences the energies of these frontier orbitals.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater stability and lower chemical reactivity. |

Molecular Docking and Virtual Screening for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. researchgate.net This method is crucial in drug discovery for identifying potential biological targets for a molecule like this compound. Virtual screening involves docking a library of compounds into a target's binding site to identify those with the highest predicted binding affinity. While specific docking studies for this compound are not widely published, the methodology is a standard approach to explore its potential therapeutic applications by examining its interactions with various protein targets. The insights gained from molecular modeling and quantum chemical calculations, such as the molecule's shape and charge distribution, are essential for successful docking simulations. dergipark.org.tr

Binding Affinity Predictions

Binding affinity prediction is a computational method used to estimate the strength of the interaction between a ligand, such as this compound, and a protein target. High binding affinity is often a prerequisite for a compound's therapeutic efficacy. Techniques for these predictions range from molecular docking, which predicts the preferred orientation of a molecule in a protein's binding site, to more complex methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate the 3D properties of molecules with their biological activity.

These models can predict key values such as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). For a compound like this compound, researchers would first identify a primary biological target of interest. The compound would then be computationally docked into the active site of this target, and its binding energy would be calculated. While specific experimental or predictive data for this compound is not publicly available, the theoretical output of such an analysis can be illustrated.

Table 1: Illustrative Binding Affinity Prediction Profile for this compound

This table represents a hypothetical output from a computational binding affinity screen. The values are for illustrative purposes to show how a compound's selectivity and potential for off-target effects are assessed.

| Target Protein | Predicted Ki (nM) | Target Class | Comment |

| Primary Target X | 15 | e.g., Kinase | Potentially strong interaction with the intended therapeutic target. |

| Receptor Y | 250 | e.g., GPCR | Moderate affinity; could contribute to secondary pharmacology. |